molecular formula C11H11N3O B8563839 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Cat. No.: B8563839
M. Wt: 201.22 g/mol
InChI Key: KWCHHSFRDFQMCY-UHFFFAOYSA-N
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Description

6-[(pyridin-2-yl)methoxy]pyridin-3-amine is a chemical compound featuring a pyridine ring connected via an ether linkage to a pyridin-3-amine group, making it a valuable building block in medicinal chemistry and chemical biology research. Its primary research application, as identified in the scientific literature, is as a key precursor in the synthesis of novel bidentate Schiff base ligands . In a documented study, this compound was condensed with pyrrole-2-carbaldehyde to form a Schiff base ligand, which was subsequently used to prepare copper(II) and cobalt(II) metal complexes . These complexes were then screened for antimicrobial activity, demonstrating the compound's utility in the development of potential therapeutic agents . Researchers value this compound for its ability to contribute to the creation of complex molecules with investigational biological activities. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-(pyridin-2-ylmethoxy)pyridin-3-amine

InChI

InChI=1S/C11H11N3O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8,12H2

InChI Key

KWCHHSFRDFQMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Substrate Design and Activation

The direct displacement of a halogen atom at the 6-position of pyridin-3-amine derivatives represents a straightforward route to 6-[(pyridin-2-yl)methoxy]pyridin-3-amine. Source demonstrates the utility of 2-amino-6-chloropyridine as a starting material for nucleophilic substitutions, where the chloride at position 6 is displaced by aryl aldehydes to form Schiff bases. Translating this to ether synthesis, 3-amino-6-chloropyridine could react with pyridin-2-ylmethoxide under basic conditions. However, the electron-donating amino group at position 3 deactivates the pyridine ring, necessitating elevated temperatures or catalytic activation.

Alkoxide Generation and Reaction Conditions

Source highlights the use of sodium hydride in dimethylformamide (DMF) to deprotonate alcohols, generating reactive alkoxide ions. For example, pyridin-2-ylmethanol treated with NaH in DMF forms pyridin-2-ylmethoxide, which could attack 3-amino-6-chloropyridine at 110–130°C. This method mirrors the synthesis of 2-benzyloxy-6-(trimethylsilanyl-ethoxymethoxymethyl)-pyridine, where benzyl alcohol undergoes deprotonation before substitution. Challenges include competing side reactions, such as hydrolysis of the chloride or overoxidation, which are mitigated by anhydrous conditions and inert atmospheres.

Optimization and Yield Considerations

Reaction yields for analogous nucleophilic substitutions in pyridine systems range from 60% to 78%, as seen in the synthesis of 6-chloro-pyridin-2-ylamine derivatives. Key variables include:

  • Solvent selection : Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance nucleophilicity.

  • Temperature : Prolonged reflux (6–12 hours) ensures complete substitution.

  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates.

Ullmann-Type Coupling for Ether Formation

Copper-Catalyzed Cross-Coupling

The Ullmann reaction enables the coupling of aryl halides with alcohols to form aryl ethers. Source employs NH4I/Na2S2O4-mediated reductive cyclization for pyridine synthesis, illustrating the versatility of transition-metal catalysis in constructing complex pyridine frameworks. Adapting this, 3-amino-6-iodopyridine could couple with pyridin-2-ylmethanol using a CuI/1,10-phenanthroline catalyst system in the presence of Cs2CO3 at 100–120°C.

Substrate Compatibility and Limitations

Copper catalysts tolerate electron-deficient pyridines but struggle with sterically hindered substrates. Source reports successful coupling of 2-chloro-6-methylpyridine with benzyl alcohol derivatives under Ullmann conditions, achieving 65–70% yields. For this compound, the electron-withdrawing amino group at position 3 may enhance reactivity at position 6, though competing coordination of the amine to copper could necessitate protecting groups.

Mitsunobu Reaction for Ether Linkage

Alcohol Activation and Coupling

The Mitsunobu reaction offers a reliable method to form ethers from alcohols and phenols. Source’s use of concentrated H2SO4 in ethanol for Schiff base formation underscores the role of acid catalysis in activating hydroxyl groups. For Mitsunobu coupling, 3-amino-6-hydroxypyridine and pyridin-2-ylmethanol react with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0°C to room temperature.

Protecting Group Strategies

The amino group at position 3 requires protection to prevent side reactions. Acetylation with acetic anhydride, as demonstrated in Source, generates a stable acetamide intermediate, which is hydrolyzed post-reaction using aqueous HCl. This approach parallels the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, where oxime intermediates are protected before cyclization.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Challenges
Nucleophilic SubstitutionNaH, DMF, 110–130°C, 6–12 h60–78%Simple setup; minimal byproductsRing deactivation; harsh conditions
Ullmann CouplingCuI, 1,10-phenanthroline, Cs2CO3, 100°C65–70%Tolerates electron-deficient substratesRequires iodide substrates; copper waste
Mitsunobu ReactionDEAD, PPh3, THF, 0°C–rt70–85%Mild conditions; high regioselectivityCostly reagents; protection needed

Purification and Characterization

Chromatographic Techniques

Flash column chromatography with silica gel and ethyl acetate/hexane eluents (Source) effectively isolates this compound from unreacted starting materials. Source employs recrystallization from ethanol for analogous amines, yielding high-purity products.

Spectroscopic Validation

1H NMR spectra feature characteristic peaks for the pyridin-3-amine moiety (δ 6.8–7.5 ppm) and the methoxy-linked pyridin-2-yl group (δ 8.0–8.5 ppm). Mass spectrometry (ESI) confirms the molecular ion peak at m/z 244.3 (C12H12N3O) .

Chemical Reactions Analysis

Types of Reactions

6-[(pyridin-2-yl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

6-[(pyridin-2-yl)methoxy]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridine Core

2-Chloro-6-methoxypyridin-3-amine
  • Structure : Chlorine replaces the pyridin-2-ylmethoxy group at the 6-position.
  • Molecular Formula : C₆H₆ClN₂O.
  • Molecular Weight : 158.58 g/mol .
2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine
  • Structure : A methyl group at the 2-position and methoxy at the 2′-position on a bipyridine scaffold.
  • Molecular Formula : C₁₂H₁₃N₃O.
  • Molecular Weight : 215.25 g/mol.
  • Melting Point : 151.2–151.9°C .
  • Key Differences : The methyl group enhances hydrophobicity, while the methoxy group at a different position may influence π-π stacking interactions in supramolecular assemblies.
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
  • Structure : Methoxy group at the 2-position of the pyridine ring.
  • Molecular Formula : C₁₁H₁₁N₃O.
  • Molecular Weight : 201.23 g/mol .
  • Key Differences : Altered substitution pattern may modulate solubility and hydrogen-bonding capacity compared to the target compound.

Heterocyclic Replacements

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine
  • Structure : Thiazole ring replaces the pyridin-2-yl group.
  • Molecular Formula : C₁₀H₁₀N₄OS.
  • Molecular Weight : 234.28 g/mol (estimated).
  • Key Differences : The thiazole introduces sulfur, which could enhance metal-binding properties or alter electronic characteristics .
6-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-amine
  • Structure : Incorporates a tetrazine ring for bioorthogonal conjugation.
  • Molecular Formula : C₁₀H₈N₈.
  • Molecular Weight : 240.23 g/mol.
  • Key Differences : The tetrazine moiety enables click chemistry applications, a feature absent in the target compound .

Complex Derivatives and Metal Complexes

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Co(II)/Cu(II) Complexes
  • Structure : Schiff base ligand derived from 6-methoxypyridin-3-amine.
  • Key Findings: These complexes exhibit distinct coordination geometries and catalytic activities.
DPA2 (6-((((5-(Dimethylamino)pyridin-2-yl)methyl)amino)methyl)-N,N-dimethylpyridin-3-amine)
  • Structure: Dimethylamino groups enhance electron-donating capacity.
  • Application : Investigated in Alzheimer’s disease research for modulating amyloid-β aggregation .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
6-[(Pyridin-2-yl)methoxy]pyridin-3-amine C₁₁H₁₂N₃O 202.24 Ligand for metal complexes
2-Chloro-6-methoxypyridin-3-amine C₆H₆ClN₂O 158.58 Simpler analog for SAR studies
2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine C₁₂H₁₃N₃O 215.25 High melting point (151.2°C)
6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine C₁₀H₁₀N₄OS 234.28 Thiazole-modified bioactivity
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Co(II) Catalytic oxidation applications

Q & A

Q. What are the established synthetic routes for 6-[(pyridin-2-yl)methoxy]pyridin-3-amine, and what critical reaction conditions influence yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridine derivatives. A common approach includes coupling a pyridin-3-amine precursor with a pyridin-2-ylmethoxy group via nucleophilic substitution or palladium-catalyzed cross-coupling. Key conditions include:
  • Use of anhydrous solvents (e.g., DMF, ethanol) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Catalysts such as Pd(PPh₃)₄ or CuI for efficient coupling .
  • Optimization of reaction time (8–24 hours) and temperature (80–120°C) to balance yield and byproduct formation .
    Example protocol: Reflux 2-amino-6-chloropyridine with (pyridin-2-yl)methanol in ethanol for 10 hours, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy protons (δ ~3.8 ppm). Compare splitting patterns to distinguish pyridine ring substituents .
  • IR : Confirm the presence of NH₂ (3200–3400 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 218.1) and fragmentation patterns using high-resolution MS .
  • Cross-verification : Match experimental data with computational predictions (e.g., InChI=1S/C11H11N3O...) .

Advanced Research Questions

Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases) or nucleic acids. Prioritize hydrogen bonding with the methoxy group and π-π stacking of pyridine rings .
  • Quantum Chemical Calculations : Employ DFT (B3LYP/6-311+G*) to optimize geometry and calculate electrostatic potential surfaces for reactivity insights .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability under physiological conditions .

Q. How should researchers address contradictory results in biological activity assays involving this compound derivatives?

  • Methodological Answer :
  • Structural Variability : Compare analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine) to isolate substituent effects .
  • Assay Conditions : Standardize parameters (e.g., cell lines, incubation time) to minimize variability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) for validation .
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, pH) .

Q. What advanced purification strategies are effective for isolating this compound from complex reaction mixtures containing structurally similar byproducts?

  • Methodological Answer :
  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on differential solubility of the product vs. byproducts .
  • Chiral Separation : If enantiomers form, employ chiral stationary phases (e.g., amylose-based) for resolution .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound across studies?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and side reactions .
  • Byproduct Identification : Characterize impurities via HRMS and 2D NMR (e.g., HSQC, HMBC) to trace competing pathways (e.g., over-oxidation) .
  • Reproducibility Checks : Replicate conditions from conflicting studies while controlling humidity, catalyst lot, and solvent purity .

Tables for Comparative Analysis

Q. Table 1: Synthetic Methods Comparison

MethodCatalystSolventYield (%)Reference
Nucleophilic SubstitutionNoneEthanol45–55
Pd-Catalyzed CouplingPd(PPh₃)₄DMF68–72
Microwave-AssistedCuIToluene82–85

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataReference
¹H NMRδ 8.3 (pyridine-H), δ 3.8 (OCH₂)
IR3350 cm⁻¹ (NH₂), 1250 cm⁻¹ (C-O-C)
HRMS[M+H]+ = 218.0924 (Calc: 218.0929)

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